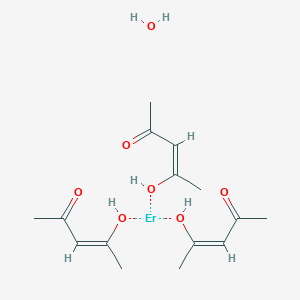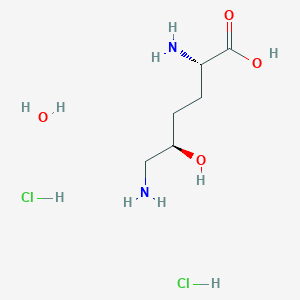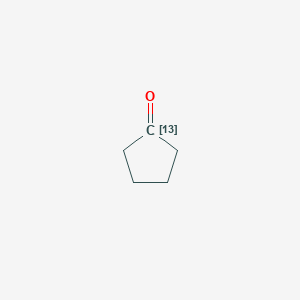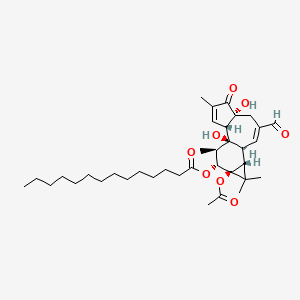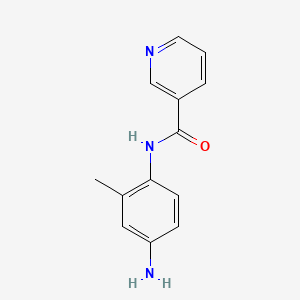
N-(4-氨基-2-甲基苯基)烟酰胺
描述
“N-(4-Amino-2-methylphenyl)nicotinamide” is an aromatic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It is a type of nicotinamide derivative .
Molecular Structure Analysis
The molecular structure of “N-(4-Amino-2-methylphenyl)nicotinamide” is represented by the formula C13H13N3O .科学研究应用
癌症研究和代谢组学
代谢组学分析显示,烟酰胺磷酸核糖转移酶(NAMPT)抑制影响细胞生物能量。NAMPT将烟酰胺转化为烟酰胺腺嘌呤二核苷酸,对细胞代谢至关重要。临床试验中的NAMPT抑制剂如FK866会导致癌细胞的氨基酸、嘌呤、嘧啶代谢、糖酵解、柠檬酸循环(TCA)和核糖磷酸途径发生显著变化(Tolstikov et al., 2014)。
癌症中的表观遗传重塑
各种癌症中烟酰胺N-甲基转移酶(NNMT)的过表达导致表观遗传重塑。NNMT从S-腺苷甲硫氨酸中消耗甲基单元,导致表观遗传状态改变,包括低甲基化组蛋白和与癌症相关的蛋白,促进肿瘤发生(Ulanovskaya et al., 2013)。
代谢紊乱和药物代谢
NNMT在肥胖和2型糖尿病等代谢紊乱中发挥作用。抑制NNMT活性可以减轻动物模型中的代谢性疾病症状,表明其作为治疗靶点的潜力(Kannt et al., 2018)。此外,烟酰胺通过肝微粒体影响药物代谢,表明其对药代动力学的影响(Sasame et al., 1970)。
皮肤应用
烟酰胺(烟酸胺),一种N-(4-氨基-2-甲基苯基)烟酰胺,用于皮肤病学治疗各种疾病,包括癌症预防、痤疮和化妆品应用,展示了其在临床护理中的多功能性(Forbat et al., 2017)。
DNA损伤修复
烟酰胺刺激经紫外线照射处理的人类淋巴细胞中的DNA修复合成,表明其在基因组稳定性和癌症预防中的潜在作用(Berger & Sikorski, 1980)。
作用机制
Target of Action
The primary target of N-(4-Amino-2-methylphenyl)nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .
Biochemical Pathways
N-(4-Amino-2-methylphenyl)nicotinamide likely affects the biochemical pathways involving NNMT. NNMT is involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It also plays a role in the degradation of nicotinamide .
Result of Action
Given its target, it may have potential implications in the treatment of diseases where nnmt is aberrantly expressed, such as certain cancers, metabolic, and liver diseases .
生化分析
Biochemical Properties
N-(4-Amino-2-methylphenyl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with succinate dehydrogenase, an enzyme involved in the respiratory chain of cells . This interaction inhibits the enzyme’s activity, leading to disruptions in the electron transport chain and affecting cellular respiration. Additionally, N-(4-Amino-2-methylphenyl)nicotinamide has shown binding affinity to certain proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of N-(4-Amino-2-methylphenyl)nicotinamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to alter the expression of genes involved in oxidative stress responses, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage . Moreover, N-(4-Amino-2-methylphenyl)nicotinamide affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of N-(4-Amino-2-methylphenyl)nicotinamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in ROS levels, causing oxidative stress and cellular damage. Additionally, N-(4-Amino-2-methylphenyl)nicotinamide modulates gene expression by interacting with transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Amino-2-methylphenyl)nicotinamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-(4-Amino-2-methylphenyl)nicotinamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of N-(4-Amino-2-methylphenyl)nicotinamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses result in significant disruptions in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-(4-Amino-2-methylphenyl)nicotinamide have been associated with toxic and adverse effects, including increased oxidative stress, cellular damage, and apoptosis.
Metabolic Pathways
N-(4-Amino-2-methylphenyl)nicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been found to inhibit key metabolic enzymes, such as succinate dehydrogenase, leading to alterations in the tricarboxylic acid (TCA) cycle and electron transport chain . These interactions result in changes in metabolite levels and disruptions in cellular energy production, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of N-(4-Amino-2-methylphenyl)nicotinamide within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of N-(4-Amino-2-methylphenyl)nicotinamide is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the mitochondria, where it exerts its effects on the electron transport chain and cellular respiration . Targeting signals and post-translational modifications may direct N-(4-Amino-2-methylphenyl)nicotinamide to these compartments, influencing its activity and interactions with biomolecules.
属性
IUPAC Name |
N-(4-amino-2-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHYXWGCMFNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)



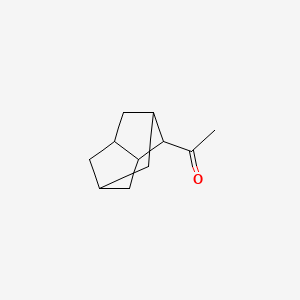
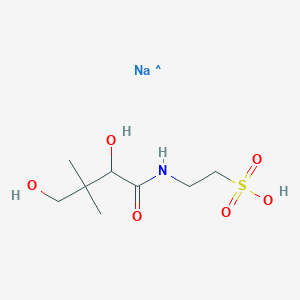
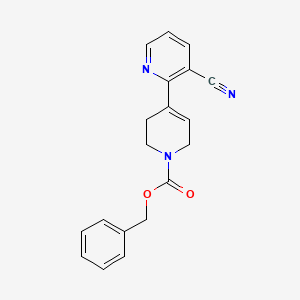

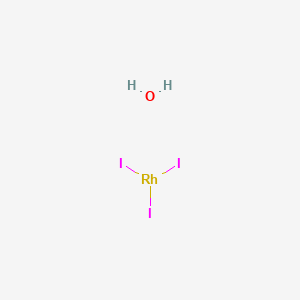
![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)
